molecular formula C10H8N4 B13873683 3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile

3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile

Cat. No.: B13873683
M. Wt: 184.20 g/mol
InChI Key: BCXIJWNXWNOYIQ-UHFFFAOYSA-N
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Description

3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and nitrile groups contribute to its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3-methyl-2-(triazol-1-yl)benzonitrile

InChI

InChI=1S/C10H8N4/c1-8-3-2-4-9(7-11)10(8)14-6-5-12-13-14/h2-6H,1H3

InChI Key

BCXIJWNXWNOYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)N2C=CN=N2

Origin of Product

United States

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